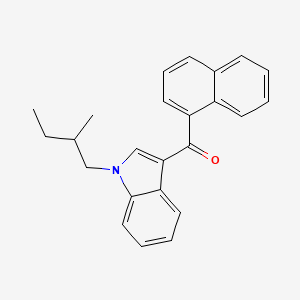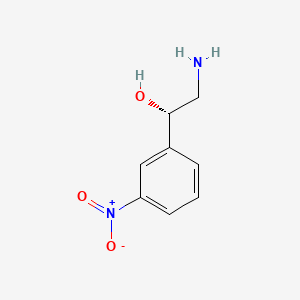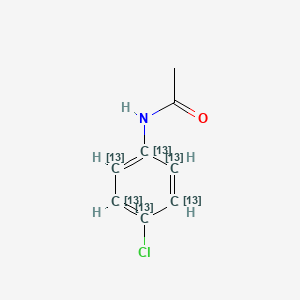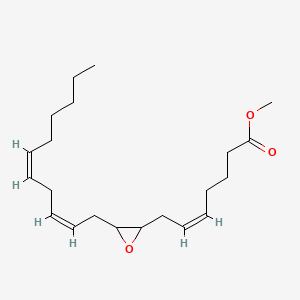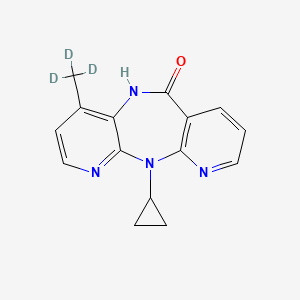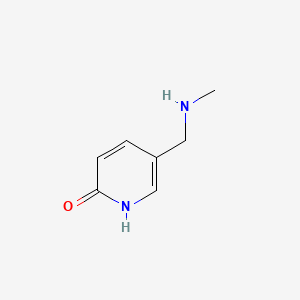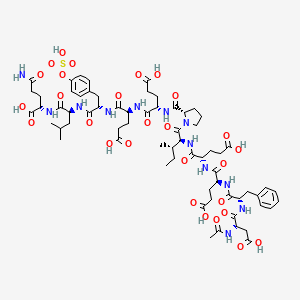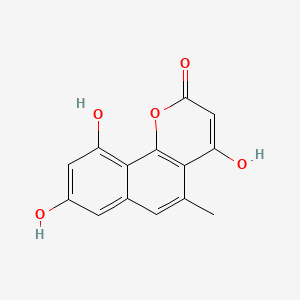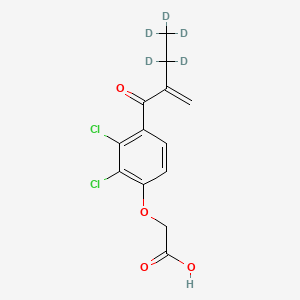
Piperonyl Butoxide-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperonyl Butoxide-d9, also known as Piperonylbutoxide-(butyl-d9), is an isotope labeled analog of the insecticide synergist piperonyl butoxide . It is a semisynthetic derivative of safrole and is used as a component of pesticide formulations . Despite having no pesticidal activity of its own, it enhances the potency of certain pesticides such as Carbamates, Pyrethrins, Pyrethroids, and Rotenone .
Synthesis Analysis
The synthesis of Piperonyl Butoxide involves several steps . It starts with the acylation of propionyl chloride, piperidine, and trichloroethane under the action of anhydrous zinc chloride to synthesize piperonyl ethyl ketone. This is followed by a reduction reaction with hydrazine hydrate. The resulting piperonyl n-propane then undergoes an etherification reaction with paraformaldehyde and concentrated hydrochloric acid in cyclohexane .Molecular Structure Analysis
Piperonyl Butoxide-d9 has a molecular formula of C19H21D9O5 and a molecular weight of 347.49 . The structure of Piperonyl Butoxide-d9 is similar to that of Piperonyl Butoxide, with the butoxy protons replaced by deuterium .Chemical Reactions Analysis
Piperonyl Butoxide-d9 is intended for use as an internal standard for the quantification of piperonyl butoxide by GC- or LC-MS . It inhibits cytochrome P450 (CYP) activity in western corn rootworm (D. virgifera) abdominal microsomes in a concentration-dependent manner .Physical And Chemical Properties Analysis
Piperonyl Butoxide-d9 is a pale yellow transparent oily liquid at 20°C with a mildly aromatic odor . Its boiling point is 203°C at 2.78 mbar. The relative density of Piperonyl Butoxide technical material is about 1.058 g/mL at 20°C and its vapor pressure is less than 1.33 x 10-5 Pa at 25°C .Applications De Recherche Scientifique
Agricultural Chemistry: Synergist for Insecticides
Piperonyl Butoxide-d9 (PBO-d9) is widely used in agriculture as a synergist for insecticides. It enhances the efficacy of pyrethrum and synthetic pyrethroid insecticides by inhibiting the cytochrome P450 enzymes in pests, which are responsible for detoxifying these insecticides . This application is crucial for maintaining crop health and ensuring food security.
Environmental Science: Monitoring Contaminant Levels
In environmental monitoring, PBO-d9 serves as an internal standard for quantifying piperonyl butoxide residues in ecological samples. Its use is essential for assessing the contamination levels in agricultural settings and ensuring compliance with safety regulations .
Toxicology: Studying Carcinogenic Potential
PBO-d9 is utilized in toxicological research to investigate the potential carcinogenic effects of piperonyl butoxide. By using a deuterated standard, researchers can accurately measure the metabolic pathways and interactions of PBO in biological systems .
Pest Management: Resistance Management
The compound is instrumental in managing resistance in stored grain pests. Studies have shown that when used in combination with other insecticides, PBO-d9 can significantly reduce resistance in pests like the red flour beetle, Tribolium castaneum .
Analytical Chemistry: Isotope Dilution Mass Spectrometry
PBO-d9 is employed in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides. This technique provides high accuracy and precision in measuring the concentrations of various pesticides in samples .
Biochemistry: Enzyme Activity Studies
Research has also explored the effects of PBO-d9 on enzymatic activities in resistant populations of pests. The findings contribute to a better understanding of the biochemical mechanisms underlying insecticide resistance and help in developing more effective pest control strategies .
Organic Farming: Alternative to Synthetic Synergists
In the context of organic farming, PBO-d9 is being considered as an alternative to synthetic synergists. Its effectiveness in combination with natural insecticides could offer a more sustainable and environmentally friendly approach to pest control .
Food Safety: Trace Analysis in Food Products
Finally, PBO-d9 plays a role in food safety by enabling trace analysis of piperonyl butoxide in cereal food products. This ensures that the levels of pesticide residues remain within the safe limits for human consumption .
Mécanisme D'action
Piperonyl Butoxide-d9 acts as a synergist to increase the activity of pesticides such as carbamates, pyrethrins, pyrethroids, and rotenone . It inhibits the mixed-function oxidase (MFO) system of an insect, which is the insect’s natural defense system causing the oxidative breakdown of insecticides .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Piperonyl Butoxide-d9 can be achieved by the deuteration of Piperonyl Butoxide. The deuteration can be carried out by using deuterium oxide as a deuterium source in the presence of a catalyst.", "Starting Materials": [ "Piperonyl Butoxide", "Deuterium oxide", "Catalyst" ], "Reaction": [ "Piperonyl Butoxide is mixed with deuterium oxide and a catalyst.", "The mixture is heated and stirred for a specific time period.", "The reaction mixture is then allowed to cool down and the product is extracted using a suitable solvent.", "The extracted product is purified by using column chromatography or recrystallization techniques." ] } | |
Numéro CAS |
1329834-53-8 |
Nom du produit |
Piperonyl Butoxide-d9 |
Formule moléculaire |
C19H30O5 |
Poids moléculaire |
347.499 |
Nom IUPAC |
5-[2-[2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)ethoxy]ethoxymethyl]-6-propyl-1,3-benzodioxole |
InChI |
InChI=1S/C19H30O5/c1-3-5-7-20-8-9-21-10-11-22-14-17-13-19-18(23-15-24-19)12-16(17)6-4-2/h12-13H,3-11,14-15H2,1-2H3/i1D3,3D2,5D2,7D2 |
Clé InChI |
FIPWRIJSWJWJAI-NPNXCVMYSA-N |
SMILES |
CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2 |
Synonymes |
5-[[2-(2-Butoxyethoxy)ethoxy]methyl]-6-propyl-1,3-benzodioxole-d9; _x000B_ENT-14250-d9; Butacide-d9; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2R,3R)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B589190.png)
